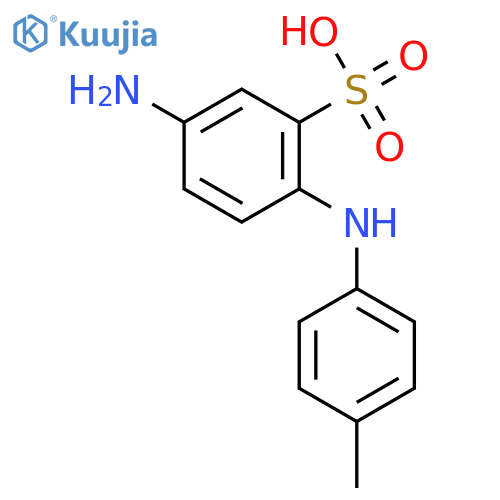Cas no 91-31-6 (5-Amino-2-P-Toluidinobenzenesulfonic Acid)

91-31-6 structure
商品名:5-Amino-2-P-Toluidinobenzenesulfonic Acid
5-Amino-2-P-Toluidinobenzenesulfonic Acid 化学的及び物理的性質
名前と識別子
-
- (5-amino-2-(p-toluidino)benzenesulphonic acid )
- 5-Amino-2-[(4-methylphenyl)amino]benzenesulfonic acid
- 5-amino-2-(4-methylanilino)benzenesulfonic acid
- 5-amino-2-(p-toluidino)benzenesulphonic acid
- 5-Amino-2-(p-toluidino)benzenesulfonic acid
- 5-amino-2-(p-toluidino)besylic acid
- NSC7572
- NSC 7572
- EINECS 202-060-5
- Benzenesulfonic acid, 5-amino-2-p-toluidino-
- 5-Amino-2-p-toluidinobenzenesulfonic acid
- NCGC00246869-01
- 5-azanyl-2-[(4-methylphenyl)amino]benzenesulfonic acid
- SMR000528071
- MLS000736579
- 91-31-6
- HMS2886B22
- SCHEMBL7814270
- DTXSID50238351
- NSC-7572
- AKOS024332333
- NS00039394
- CHEMBL1506938
- BDBM94953
- cid_66672
- Benzenesulfonic acid, 5-amino-2-[(4-methylphenyl)amino]-
- 5-Amino-2-P-Toluidinobenzenesulfonic Acid
-
- インチ: InChI=1S/C13H14N2O3S/c1-9-2-5-11(6-3-9)15-12-7-4-10(14)8-13(12)19(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18)
- InChIKey: SFRJKPJFXZQVIA-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O
計算された属性
- せいみつぶんしりょう: 278.07251349g/mol
- どういたいしつりょう: 278.07251349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
5-Amino-2-P-Toluidinobenzenesulfonic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A579423-2.5g |
5-Amino-2-P-Toluidinobenzenesulfonic Acid |
91-31-6 | 2.5g |
$ 365.00 | 2022-06-08 | ||
| TRC | A579423-250mg |
5-Amino-2-P-Toluidinobenzenesulfonic Acid |
91-31-6 | 250mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A579423-500mg |
5-Amino-2-P-Toluidinobenzenesulfonic Acid |
91-31-6 | 500mg |
$ 95.00 | 2022-06-08 |
5-Amino-2-P-Toluidinobenzenesulfonic Acid 関連文献
-
Tomoaki Tanase,Satoko Hatada,Ayaka Mochizuki,Kanako Nakamae,Bunsho Kure,Takayuki Nakajima Dalton Trans. 2013 42 15941
-
Dmitry N. Kozhevnikov,Vladimir L. Rusinov,Oleg N. Chupakhin Russ. Chem. Rev. 1998 67 633
-
M. F. Lynch,J. Orton,W. G. Town J. Chem. Soc. C 1969 1732
-
I. Pejkovi?-tadi?,M. B. ?elap,T. J. Janji?,S. Lj. Vitorovi? Analyst 1966 91 595
-
5. Crystal and molecular structure of dichlorobis-8-quinolinolatotitanium(IV)B. F. Studd,A. G. Swallow J. Chem. Soc. A 1968 1961
91-31-6 (5-Amino-2-P-Toluidinobenzenesulfonic Acid) 関連製品
- 91-30-5(4-Aminodiphenylamine-2-sulfonic Acid)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 503537-97-1(4-bromooct-1-ene)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 42464-96-0(NNMTi)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
